molecular formula C9H19ClN2O2 B2498540 1-(3-Aminopropyl)piperidine-4-carboxylic acid hydrochloride CAS No. 2138263-93-9

1-(3-Aminopropyl)piperidine-4-carboxylic acid hydrochloride

Cat. No.: B2498540
CAS No.: 2138263-93-9
M. Wt: 222.71
InChI Key: SPBIPMFGKHOOGH-UHFFFAOYSA-N
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Description

1-(3-Aminopropyl)piperidine-4-carboxylic acid hydrochloride is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine, which is widely used in the synthesis of various pharmaceuticals and organic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Aminopropyl)piperidine-4-carboxylic acid hydrochloride typically involves the reaction of piperidine derivatives with appropriate reagents. One common method is the reductive amination of 4-piperidone with 3-aminopropylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is carried out in an organic solvent like methanol or ethanol under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and recrystallization are employed to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions

1-(3-Aminopropyl)piperidine-4-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(3-Aminopropyl)piperidine-4-carboxylic acid hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Aminopropyl)piperidine-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets in biological systems. It can act as a ligand for certain receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-Aminopropyl)piperidine-4-carboxylic acid hydrochloride is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its aminopropyl group allows for versatile chemical modifications and interactions with biological targets, making it valuable in drug discovery and medicinal chemistry .

Properties

IUPAC Name

1-(3-aminopropyl)piperidine-4-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2.ClH/c10-4-1-5-11-6-2-8(3-7-11)9(12)13;/h8H,1-7,10H2,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPBIPMFGKHOOGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)CCCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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